Bis(methylsulfonyl)methane

Catalog No.
S1535670
CAS No.
1750-62-5
M.F
C3H8O4S2
M. Wt
172.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylsulfonyl)methane

CAS Number

1750-62-5

Product Name

Bis(methylsulfonyl)methane

IUPAC Name

bis(methylsulfonyl)methane

Molecular Formula

C3H8O4S2

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C3H8O4S2/c1-8(4,5)3-9(2,6)7/h3H2,1-2H3

InChI Key

VDPDRYUUTXEEIE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)C

Description

The exact mass of the compound Bis(methylsulfonyl)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(methylsulfonyl)methane, also known as bis(methylsulfonyl) methane, is an organosulfur compound with the chemical formula C2H6O4S2C_2H_6O_4S_2. It is characterized by the presence of two methylsulfonyl groups attached to a central methane carbon. This compound is a derivative of methylsulfonylmethane, which is widely recognized for its potential health benefits and applications in various fields, including pharmaceuticals and agriculture. Bis(methylsulfonyl)methane exhibits unique properties due to its structural configuration, which influences its reactivity and interactions in biological systems.

, primarily involving nucleophilic substitutions and oxidation processes. For instance, it can undergo oxidation to form more complex sulfone derivatives or react with nucleophiles to form sulfonamide compounds. The reaction dynamics often depend on the presence of catalysts and the specific conditions under which the reactions are conducted. Notably, studies have shown that bis(methylsulfonyl)methane can act as a precursor in the synthesis of other organosulfur compounds through carbanion formation mechanisms .

The biological activity of bis(methylsulfonyl)methane has garnered interest due to its potential therapeutic benefits. Some research suggests that compounds related to bis(methylsulfonyl)methane may exhibit anti-inflammatory properties and could be beneficial in treating conditions such as arthritis and joint pain. The compound's ability to cross biological membranes may enhance its efficacy as a therapeutic agent . Additionally, it has been observed that bis(methylsulfonyl)methane might interact synergistically with other compounds like glucosamine and chondroitin, potentially improving joint health outcomes .

Several methods exist for synthesizing bis(methylsulfonyl)methane. One common approach involves the oxidation of dimethyl sulfide or methylsulfonylmethane using oxidizing agents like oxone or hydrogen peroxide. Another method includes the reaction of sulfides with electrophilic agents under controlled conditions to yield sulfone derivatives . The choice of synthesis method can significantly influence the yield and purity of the final product.

Bis(methylsulfonyl)methane finds applications across various domains:

  • Pharmaceuticals: Used in formulations aimed at reducing inflammation and pain.
  • Agriculture: Investigated for its potential as a growth enhancer or pest repellent.
  • Cosmetics: Incorporated into skin care products for its purported benefits on skin health.
  • Food Industry: Explored as a food additive due to its safety profile and potential health benefits .

Several compounds share structural similarities with bis(methylsulfonyl)methane. Here are some notable examples:

Compound NameChemical FormulaUnique Features
MethylsulfonylmethaneC2H6O2SC_2H_6O_2SCommonly used as a dietary supplement; less complex than bis(methylsulfonyl)methane.
Dimethyl sulfoxideC2H6OSC_2H_6OSA solvent with distinct pharmacological properties; often used in drug formulation.
Bis(arylsulfonyl)methaneVariesContains aryl groups; utilized in organic synthesis as a catalyst.

Uniqueness of Bis(methylsulfonyl)methane

Bis(methylsulfonyl)methane stands out due to its dual methylsulfonyl groups, which enhance its reactivity compared to simpler sulfone compounds. Its potential for synergistic effects in biological systems further distinguishes it from related compounds, making it a subject of ongoing research in both medicinal chemistry and nutritional science.

XLogP3

-0.9

Other CAS

1750-62-5

Wikipedia

Di(methylsulfonyl)methane

Dates

Modify: 2023-07-17

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